molecular formula C19H12Cl2N2 B2535795 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile CAS No. 866018-81-7

2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile

Cat. No.: B2535795
CAS No.: 866018-81-7
M. Wt: 339.22
InChI Key: ZVRDNHAJRYTQMF-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 1-tetralone.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form the intermediate 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

    Formation of Malononitrile Derivative: The intermediate is then reacted with malononitrile in the presence of a catalyst like piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic substitution reactions are common, where halogen atoms on the aromatic ring can be replaced by other substituents using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalenyliden derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to interact with specific cellular pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes, owing to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile exerts its effects involves interaction with cellular proteins and enzymes. It can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with DNA and RNA can lead to anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one: A related compound used as an intermediate in the synthesis of pharmaceuticals.

    3,4-Dichlorophenylacetonitrile: Another similar compound with applications in organic synthesis.

Uniqueness

What sets 2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile apart is its dual functionality, combining the reactivity of malononitrile with the stability of the naphthalenyliden structure. This makes it particularly versatile for various synthetic applications and research purposes.

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2/c20-18-8-5-12(9-19(18)21)14-6-7-15(13(10-22)11-23)17-4-2-1-3-16(14)17/h1-5,8-9,14H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRDNHAJRYTQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)C#N)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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